1-[3-(1-Aminoethyl)phenyl]ethanone;hydrochloride
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Overview
Description
1-[3-(1-Aminoethyl)phenyl]ethanone;hydrochloride is a chemical compound with the molecular formula C10H14ClNO and a molecular weight of 199.68 g/mol . It is a hydrochloride salt form of 1-[3-(1-Aminoethyl)phenyl]ethanone, which is a derivative of phenyl ethanone. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-[3-(1-Aminoethyl)phenyl]ethanone;hydrochloride typically involves the reaction of 1-[3-(1-Aminoethyl)phenyl]ethanone with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
1-[3-(1-Aminoethyl)phenyl]ethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the aromatic ring undergoes substitution with electrophiles such as halogens or nitro groups.
Scientific Research Applications
1-[3-(1-Aminoethyl)phenyl]ethanone;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-[3-(1-Aminoethyl)phenyl]ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to modulation of their activity. This can result in various physiological effects, such as changes in neurotransmitter levels or inhibition of specific enzymes involved in disease pathways .
Comparison with Similar Compounds
1-[3-(1-Aminoethyl)phenyl]ethanone;hydrochloride can be compared with other similar compounds, such as:
1-[4-(1-Aminoethyl)phenyl]ethanone;hydrochloride: This compound has a similar structure but with the aminoethyl group positioned at the 4-position of the phenyl ring instead of the 3-position.
1-[3-(1-Aminoethyl)phenyl]propanone;hydrochloride: This compound has an additional carbon in the alkyl chain, making it a propanone derivative.
1-[3-(1-Aminoethyl)phenyl]butanone;hydrochloride: This compound has two additional carbons in the alkyl chain, making it a butanone derivative.
The uniqueness of this compound lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-[3-(1-aminoethyl)phenyl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-7(11)9-4-3-5-10(6-9)8(2)12;/h3-7H,11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIOXJUIOKKTOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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